REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[OH-].[Na+:8].C([O-])(=O)C(C)=C.[Na+].C(C1OC1)[Cl:17].C1C2NC3C(=CC=CC=3)SC=2C=CC=1>[Cl-].C[N+](C)(C)C>[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[Na+:8].[Cl-:17].[Na+:8] |f:1.2,3.4,7.8,9.10,11.12|
|
Name
|
|
Quantity
|
119.5 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
55.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
642.4 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C[N+](C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The resultant contents of the flask were stirred at 90° C. for three hours in induce reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
was placed in a flask
|
Type
|
CUSTOM
|
Details
|
provided with a stirrer
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |